molecular formula C13H15N3O2S B1673266 N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide CAS No. 72926-24-0

N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B1673266
CAS RN: 72926-24-0
M. Wt: 277.34 g/mol
InChI Key: JEFVYQYZCAVNTP-UHFFFAOYSA-N
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Description

K 858 is a novel and potent inhibitor of the mitotic kinesin Eg5, which plays a crucial role in the formation of bipolar spindles during cell division. The compound has shown significant potential in cancer research due to its ability to induce mitotic arrest and subsequent cell death in cancer cells .

Scientific Research Applications

K 858 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

K 858 exerts its effects by inhibiting the ATPase activity of the mitotic kinesin Eg5. This inhibition prevents the separation of centrosomes, leading to the formation of monopolar spindles and activation of the spindle checkpoint. As a result, cells undergo mitotic arrest and eventually cell death. The compound selectively targets cancer cells, inducing mitotic cell death and polyploidization followed by senescence. In contrast, normal cells undergo mitotic slippage without cell death, resulting in cell cycle arrest in the G1 phase .

Similar Compounds:

    Monastrol: Another inhibitor of Eg5, but with a different mechanism of action.

    Paclitaxel: A well-known anticancer agent that disrupts microtubule dynamics but has different molecular targets.

    Vincristine: An anticancer drug that binds to tubulin and inhibits microtubule formation.

Uniqueness of K 858: K 858 is unique in its selective inhibition of Eg5 without affecting other kinesins or microtubule polymerization. This selectivity reduces the risk of neurotoxicity, a common side effect of other anticancer agents like paclitaxel and vincristine. Additionally, K 858 induces mitotic cell death specifically in cancer cells, making it a promising candidate for targeted cancer therapy .

Future Directions

The future directions for “N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of K 858 involves the formation of a thiadiazoline ring, which is a key structural component of the compound. The synthetic route typically includes the following steps:

    Formation of the Thiadiazoline Ring: This involves the reaction of a hydrazine derivative with a carbonyl compound to form the thiadiazoline ring.

    Acetylation: The thiadiazoline ring is then acetylated to introduce the acetyl group at the desired position.

    Final Assembly:

Industrial Production Methods: Industrial production of K 858 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dimethyl sulfoxide and ethanol, while the reactions are typically carried out under controlled temperatures and pressures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: K 858 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the acetyl and thiadiazoline moieties.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophilic reagents such as amines or thiols, which can replace the acetyl group under mild conditions.

    Oxidation and Reduction: K 858 can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents such as hydrogen peroxide can oxidize the thiadiazoline ring, while reducing agents like sodium borohydride can reduce it.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation can produce sulfoxides or sulfones .

properties

IUPAC Name

N-(4-acetyl-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9(17)14-12-15-16(10(2)18)13(3,19-12)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFVYQYZCAVNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C(S1)(C)C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972156
Record name N-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72926-24-0, 5671-55-6
Record name K-858
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072926240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name K-858
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA4OIM722G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
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N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
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N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 4
N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 5
N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

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